![molecular formula C17H21N5O6 B12915195 N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(Z)-N'-phenylmethoxycarbamimidoyl]imidazol-4-yl]formamide](/img/structure/B12915195.png)
N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(Z)-N'-phenylmethoxycarbamimidoyl]imidazol-4-yl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(Z)-N’-phenylmethoxycarbamimidoyl]imidazol-4-yl]formamide is a complex organic compound with a unique structure that includes a sugar moiety and an imidazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(Z)-N’-phenylmethoxycarbamimidoyl]imidazol-4-yl]formamide typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The starting materials often include a protected sugar derivative and an imidazole derivative. The key steps may involve:
Protection of Hydroxyl Groups: The hydroxyl groups of the sugar moiety are protected using suitable protecting groups such as acetyl or benzyl groups.
Coupling Reaction: The protected sugar derivative is coupled with the imidazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Deprotection: The protecting groups are removed under mild conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(Z)-N’-phenylmethoxycarbamimidoyl]imidazol-4-yl]formamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The imidazole ring can be reduced to form a dihydroimidazole derivative using reducing agents like sodium borohydride.
Substitution: The formamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO₄ in an appropriate solvent like dichloromethane.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of substituted formamide derivatives.
Applications De Recherche Scientifique
N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(Z)-N’-phenylmethoxycarbamimidoyl]imidazol-4-yl]formamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(Z)-N’-phenylmethoxycarbamimidoyl]imidazol-4-yl]formamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.
Comparaison Avec Des Composés Similaires
N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(Z)-N’-phenylmethoxycarbamimidoyl]imidazol-4-yl]formamide can be compared with other similar compounds, such as:
Nucleoside Analogues: Compounds like azidothymidine (AZT) and acyclovir, which also contain sugar moieties and are used in antiviral therapies.
Imidazole Derivatives: Compounds like metronidazole and clotrimazole, which are used as antimicrobial agents.
The uniqueness of N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(Z)-N’-phenylmethoxycarbamimidoyl]imidazol-4-yl]formamide lies in its specific structure, which combines a sugar moiety with an imidazole ring, potentially offering unique biological activities and applications.
Propriétés
Formule moléculaire |
C17H21N5O6 |
|---|---|
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(Z)-N'-phenylmethoxycarbamimidoyl]imidazol-4-yl]formamide |
InChI |
InChI=1S/C17H21N5O6/c18-15(21-27-7-10-4-2-1-3-5-10)12-16(20-9-24)22(8-19-12)17-14(26)13(25)11(6-23)28-17/h1-5,8-9,11,13-14,17,23,25-26H,6-7H2,(H2,18,21)(H,20,24)/t11-,13-,14-,17-/m1/s1 |
Clé InChI |
CMOJGKANAUTRHD-LSCFUAHRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CO/N=C(/C2=C(N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC=O)\N |
SMILES canonique |
C1=CC=C(C=C1)CON=C(C2=C(N(C=N2)C3C(C(C(O3)CO)O)O)NC=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(5-Nitro-2-furyl)methyleneamino]thiazolidin-2-one](/img/structure/B12915112.png)
![3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12915116.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3,4-dichlorophenyl)-](/img/structure/B12915117.png)
![2-[(4-Chlorobenzene-1-sulfonyl)methyl]-5-nitrofuran](/img/structure/B12915122.png)
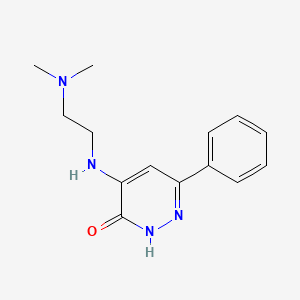
![2,3,9,10-Tetramethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one](/img/structure/B12915130.png)
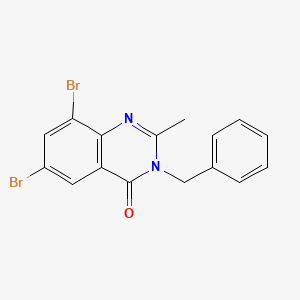
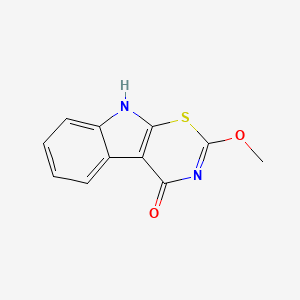
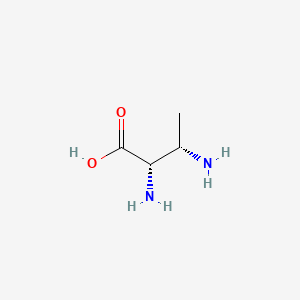

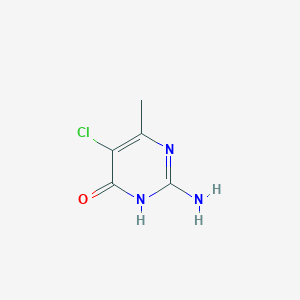
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclobutanecarboxamide](/img/structure/B12915186.png)
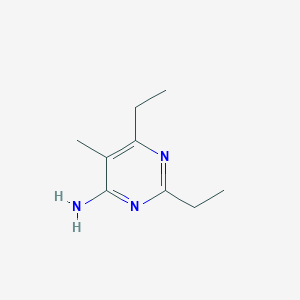
![5-Bromo-4-[(2,4-dichlorobenzyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12915193.png)
